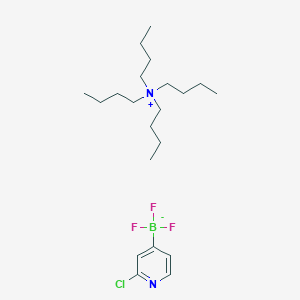
Tetrabutylammonium 2-chloro-4-pyridinetrifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabutylammonium 2-chloro-4-pyridinetrifluoroborate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom and a trifluoroborate group, along with a tetrabutylammonium cation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabutylammonium 2-chloro-4-pyridinetrifluoroborate typically involves the reaction of 2-chloro-4-pyridine with a boron trifluoride source in the presence of a tetrabutylammonium salt. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrabutylammonium 2-chloro-4-pyridinetrifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Coupling Reactions: The trifluoroborate group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used. The reactions are performed under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chlorine atom.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyridine ring with aryl halides.
Applications De Recherche Scientifique
Tetrabutylammonium 2-chloro-4-pyridinetrifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of Tetrabutylammonium 2-chloro-4-pyridinetrifluoroborate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trifluoroborate group is particularly important in facilitating cross-coupling reactions, while the chlorine atom can be substituted with other functional groups to modify the compound’s properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrabutylammonium 2-chloro-5-pyridinetrifluoroborate
- Tetrabutylammonium 2-bromo-4-pyridinetrifluoroborate
- Tetrabutylammonium 2-chloro-4-pyridineboronic acid
Uniqueness
Tetrabutylammonium 2-chloro-4-pyridinetrifluoroborate is unique due to the specific positioning of the chlorine and trifluoroborate groups on the pyridine ring, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound in various chemical transformations and applications.
Propriétés
IUPAC Name |
(2-chloropyridin-4-yl)-trifluoroboranuide;tetrabutylazanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C5H3BClF3N/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;7-5-3-4(1-2-11-5)6(8,9)10/h5-16H2,1-4H3;1-3H/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMJFXRCKWLEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=NC=C1)Cl)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39BClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
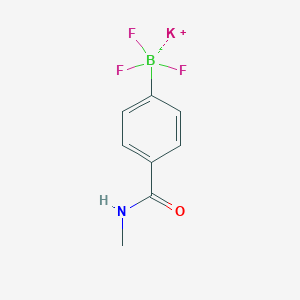
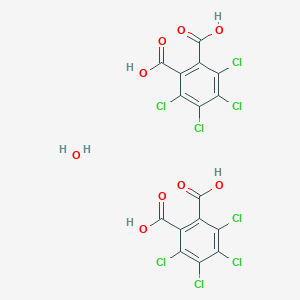
![Tert-Butyl3-Amino-6-Methyl-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate Hydrochloride](/img/structure/B8204722.png)

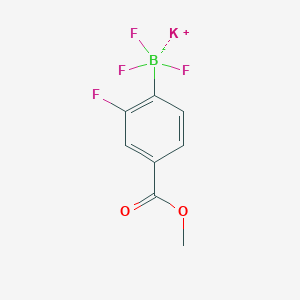
![4,4'-[1,4-DIhydro-1,4-bis(4-methylphenyl)pyrrolo[3,2-b]pyrrole-2,5-diyl]bis-benzonitrile](/img/structure/B8204747.png)
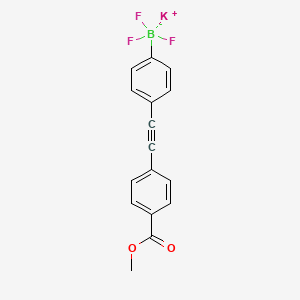


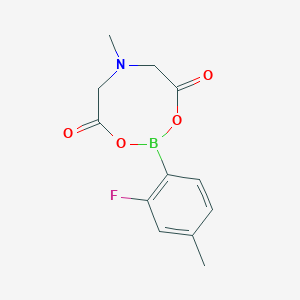
![2-[3-[(2,4-Dimethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrate;hydrochloride](/img/structure/B8204799.png)

![Racemic-(1S,3S,4S,6R,7S)-2-(Tert-Butoxycarbonyl)-6,7-Dihydroxy-2-Azabicyclo[2.2.1]Heptane-3-CarboxylicAcid](/img/structure/B8204814.png)
![Potassium(2'-Methoxy-[1,1'-biphenyl]-4-yl)trifluoroborate](/img/structure/B8204818.png)
